molecular formula C14H21BN2O3 B6335685 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester CAS No. 2096335-03-2

3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester

Cat. No.: B6335685
CAS No.: 2096335-03-2
M. Wt: 276.14 g/mol
InChI Key: PZIXFEVCIPTWTN-UHFFFAOYSA-N
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Description

3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is a boronic ester derivative that has garnered interest in various fields of research due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation and degradation of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while Suzuki–Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The hydrazinyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid, pinacol ester: Lacks the hydrazinyl group, making it less versatile in certain reactions.

    3-(2-Amino-2-oxoethyl)phenylboronic acid, pinacol ester: Similar structure but with an amino group instead of a hydrazinyl group, affecting its reactivity.

    4-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester: Positional isomer with different reactivity and selectivity.

Uniqueness

3-(2-Hydrazinyl-2-oxoethyl)phenylboronic acid, pinacol ester is unique due to the presence of both the boronic ester and hydrazinyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications .

Properties

IUPAC Name

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-7-5-6-10(8-11)9-12(18)17-16/h5-8H,9,16H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXFEVCIPTWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136230
Record name Benzeneacetic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096335-03-2
Record name Benzeneacetic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096335-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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